molecular formula C20H10Cl2F3N5O3 B14968520 N-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14968520
M. Wt: 496.2 g/mol
InChI Key: BXNNXFGRYDETFD-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenyl, nitrophenyl, and trifluoromethyl groups attached to a pyrazolo[1,5-a]pyrimidine core. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of N-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the dichlorophenyl, nitrophenyl, and trifluoromethyl groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and trifluoromethylating agents. The reaction conditions usually require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Chemical Reactions Analysis

N-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituent groups. Common reagents include sodium hydroxide or potassium tert-butoxide.

Scientific Research Applications

N-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

N-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

    3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile: This compound shares the dichlorophenyl and nitrophenyl groups but has a different core structure.

    N-(2,4-dichlorophenyl)-2-naphthalenesulfonamide: This compound also contains the dichlorophenyl group but differs in its sulfonamide functionality and naphthalene core.

Properties

Molecular Formula

C20H10Cl2F3N5O3

Molecular Weight

496.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H10Cl2F3N5O3/c21-11-3-6-14(13(22)7-11)27-19(31)16-9-18-26-15(8-17(20(23,24)25)29(18)28-16)10-1-4-12(5-2-10)30(32)33/h1-9H,(H,27,31)

InChI Key

BXNNXFGRYDETFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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